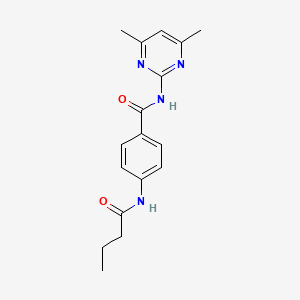
4-(butanoylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BUTANAMIDO-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring. These compounds are known for their wide range of biological activities and are key molecules in various natural products such as DNA, RNA, antibiotics, vitamins, and liposaccharides .
Preparation Methods
The synthesis of 4-BUTANAMIDO-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZAMIDE typically involves the condensation of β-dicarbonyl and amine compounds. One common method involves the use of microwave irradiation to facilitate the reaction. For example, the synthesis of a similar compound, ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, was achieved using (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone under microwave irradiation . The reaction conditions include moderate temperatures and the use of solvents such as ethanol or methanol.
Chemical Reactions Analysis
4-BUTANAMIDO-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
4-BUTANAMIDO-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of novel bioactive pyrimidine derivatives with potential medicinal applications . In biology, it has been studied for its antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer activities . In medicine, it is being explored for its potential use in the treatment of various diseases, including cancer and infectious diseases . In industry, it is used as a corrosion inhibitor for mild steel in acidic environments .
Mechanism of Action
The mechanism of action of 4-BUTANAMIDO-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the surface of mild steel, forming a protective layer that prevents further corrosion . In biological systems, it may interact with enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
4-BUTANAMIDO-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZAMIDE can be compared with other similar compounds, such as ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate and N-(4,6-d
Properties
Molecular Formula |
C17H20N4O2 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
4-(butanoylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C17H20N4O2/c1-4-5-15(22)20-14-8-6-13(7-9-14)16(23)21-17-18-11(2)10-12(3)19-17/h6-10H,4-5H2,1-3H3,(H,20,22)(H,18,19,21,23) |
InChI Key |
VFZYRSODZZTGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC(=CC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















